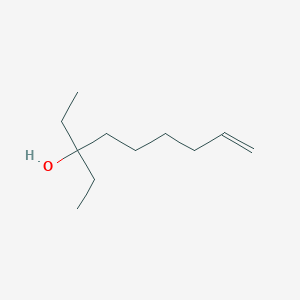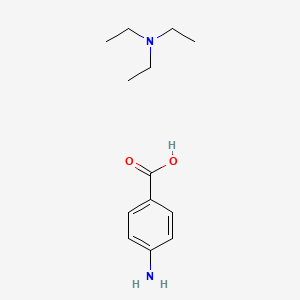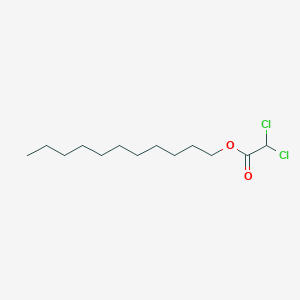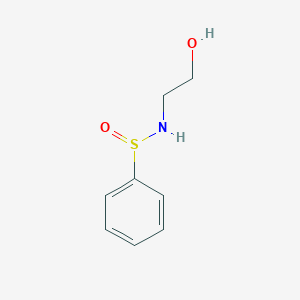
N-(2-Hydroxyethyl)benzenesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)benzenesulfinamide is an organic compound with the molecular formula C8H11NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)benzenesulfinamide can be synthesized through the reaction of monoethanolamine with benzenesulfonyl chloride. The reaction typically involves the following steps:
Reaction Setup: Monoethanolamine is dissolved in a suitable solvent, such as dichloromethane.
Addition of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.
Stirring and Monitoring: The reaction mixture is stirred and monitored until the reaction is complete, usually indicated by the disappearance of the starting materials.
Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The organic layer is dried and concentrated to obtain the crude product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)benzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The hydroxyethyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
N-(2-Hydroxyethyl)benzenesulfinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)benzenesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
Benzenesulfonamide: Lacks the hydroxyethyl group.
Sulfanilamide: Contains an amino group instead of a hydroxyethyl group.
Uniqueness
N-(2-Hydroxyethyl)benzenesulfinamide is unique due to the presence of both a hydroxyethyl group and a sulfinamide group, which can impart distinct chemical and biological properties compared to other sulfonamide derivatives .
Properties
CAS No. |
88687-12-1 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)benzenesulfinamide |
InChI |
InChI=1S/C8H11NO2S/c10-7-6-9-12(11)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI Key |
IELFVWKUFDTLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


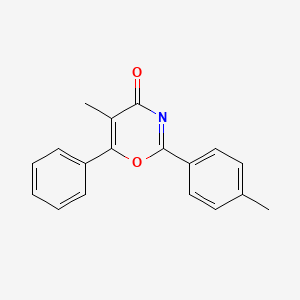
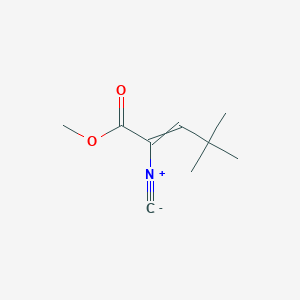
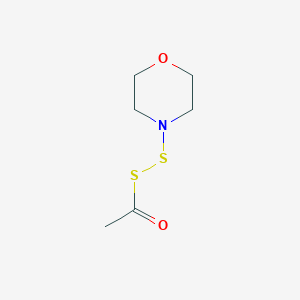
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)
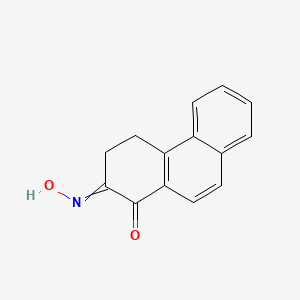

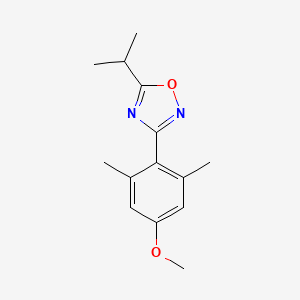
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
